molecular formula C19H18N4O5 B7890432 4-(3-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

4-(3-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B7890432
M. Wt: 382.4 g/mol
InChI Key: IEDXADVMBFHELJ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a pyrimidine core substituted with a nitrophenyl group and a trimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with guanidine derivatives under acidic or basic conditions to form the pyrimidine ring. The nitrophenyl and trimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(3-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays or as a ligand in receptor studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive pyrimidines.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The nitrophenyl and trimethoxyphenyl groups may enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine: Lacks the trimethoxyphenyl group, which may affect its biological activity.

    4-(3-Nitrophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Contains a single methoxy group instead of three, potentially altering its chemical properties.

    4-(3-Nitrophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Similar structure but with fewer methoxy groups, which may influence its reactivity and interactions.

Uniqueness

The presence of both a nitrophenyl and a trimethoxyphenyl group in 4-(3-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may confer unique chemical and biological properties, such as enhanced solubility, stability, or binding affinity to specific targets.

Properties

IUPAC Name

4-(3-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-26-16-8-12(9-17(27-2)18(16)28-3)15-10-14(21-19(20)22-15)11-5-4-6-13(7-11)23(24)25/h4-10H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDXADVMBFHELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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